Pyrazino[2,3-c]quinolin-5-amine Pyrazino[2,3-c]quinolin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14043386
InChI: InChI=1S/C11H8N4/c12-11-10-9(13-5-6-14-10)7-3-1-2-4-8(7)15-11/h1-6H,(H2,12,15)
SMILES:
Molecular Formula: C11H8N4
Molecular Weight: 196.21 g/mol

Pyrazino[2,3-c]quinolin-5-amine

CAS No.:

Cat. No.: VC14043386

Molecular Formula: C11H8N4

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

Pyrazino[2,3-c]quinolin-5-amine -

Specification

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
IUPAC Name pyrazino[2,3-c]quinolin-5-amine
Standard InChI InChI=1S/C11H8N4/c12-11-10-9(13-5-6-14-10)7-3-1-2-4-8(7)15-11/h1-6H,(H2,12,15)
Standard InChI Key OZQDEDANCMGFNC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)N

Introduction

Chemical Identity and Structural Properties

Pyrazino[2,3-c]quinolin-5-amine belongs to the class of fused polycyclic aromatic compounds, featuring a quinoline core fused with a pyrazine ring at the 2,3-position. Its molecular formula is C₁₁H₈N₄, with a molecular weight of 196.21 g/mol. The IUPAC name, pyrazino[2,3-c]quinolin-5-amine, reflects the amine substituent at the 5-position of the quinoline moiety. Key spectral data, including NMR and mass spectrometry, have been critical in confirming its structure. For instance, 15N^{15}\text{N}-NMR studies of analogous pyrazinoquinoline derivatives reveal distinct nitrogen chemical shifts indicative of the pyrazine ring’s electronic environment .

Molecular Geometry and Electronic Features

The compound’s planar structure arises from the conjugation of the π-electron systems in the quinoline and pyrazine rings. X-ray crystallography of related derivatives, such as tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones, demonstrates a nearly coplanar arrangement between the pyrazine and quinoline rings, with bond lengths consistent with aromatic delocalization . The amine group at position 5 participates in hydrogen bonding, influencing both solubility and intermolecular interactions.

Table 1: Key Physicochemical Properties of Pyrazino[2,3-c]quinolin-5-amine

PropertyValue
Molecular FormulaC₁₁H₈N₄
Molecular Weight196.21 g/mol
IUPAC Namepyrazino[2,3-c]quinolin-5-amine
Canonical SMILESC1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthetic Methodologies

One-Pot Fusion Reactions

A notable route to fused pyrazinoquinoline derivatives involves the condensation of 4-amino-3-nitrocoumarin with α-dicarbonyl compounds under microwave irradiation. For example, Douka and Litinas synthesized 5H-chromeno[3,4-b]pyrazin-5-one derivatives using n-pentanol as a solvent and triphenylphosphine (PPh₃) as a catalyst, achieving yields up to 84% . While this method targets chromeno-pyrazinones, the reaction conditions—high-temperature microwave-assisted heating (170°C) and protic solvents—are transferable to pyrazino[2,3-c]quinolin-5-amine synthesis.

Rearrangement Pathways

Unexpected molecular rearrangements have been observed during the functionalization of pyrazinoquinoline precursors. Treatment of tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones with isocyanic acid (HNCO) yields hydantoin derivatives via a proposed -acyl shift mechanism . This rearrangement underscores the reactivity of the pyrazine ring’s nitrogen atoms and their susceptibility to nucleophilic attack.

Scheme 1: Proposed Mechanism for Hydantoin Formation

  • Nucleophilic addition of HNCO to the pyrazine ring.
    2. -Acyl shift leading to ring contraction.

  • Cyclization to form a hydantoin core.

Structural Elucidation Techniques

Multinuclear NMR Spectroscopy

1H^{1}\text{H}-, 13C^{13}\text{C}-, and 15N^{15}\text{N}-NMR spectroscopy are indispensable for characterizing pyrazino[2,3-c]quinolin-5-amine derivatives. In one study, the 15N^{15}\text{N}-NMR spectrum of a related compound exhibited signals at δ = −280 ppm (pyrazine N-1) and δ = −320 ppm (quinoline N-4), confirming the electronic environment of the nitrogen atoms . HMBC correlations further validated the connectivity between the pyrazine and quinoline rings.

X-Ray Crystallography

Single-crystal X-ray diffraction (scXRD) of 4-alkylidene-1’H-spiro[imidazolidine-5,3’-indole]-2,2’-diones, a rearrangement product, revealed a dihedral angle of 8.5° between the imidazolidine and indole rings, highlighting minimal steric hindrance in the fused system . Such data inform computational modeling of pyrazinoquinoline derivatives.

CompoundTargetIC₅₀ (μM)Apoptosis Induction (%)
3-(Morpholinyl)CDK2/cyclin E9.0477 (A549)
5-CyanophenylABL12.2368 (MCF-7)
Thiazole hybridCDK4/cyclin D117.4572 (A549)

Challenges and Future Directions

Despite progress, several hurdles remain:

Emerging strategies include incorporating fluorinated substituents to improve bioavailability and leveraging computational docking to predict binding affinities for ABL and CDKs.

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